molecular formula C11H14Cl2N2O B3807437 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate

Cat. No. B3807437
M. Wt: 261.14 g/mol
InChI Key: QZWSPPVFFIUVHK-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate is a chemical compound with the empirical formula C11H14Cl2N2O . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate can be represented by the SMILES string ClC1=C(C2=CC=C1)NC3=C2CNCC3.[H]Cl.[H]O[H] . The InChI key for this compound is QZWSPPVFFIUVHK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 261.15 . The compound does not have a specified boiling point . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antitumor and Anticancer Properties

The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an antitumor agent. Specifically, studies have explored its effects on tumor cell proliferation, apoptosis, and metastasis inhibition . Further investigations are warranted to understand its precise mechanisms of action and potential clinical applications.

Antiviral Activity

In addition to its antitumor properties, 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate has been evaluated for antiviral activity. Notably, it demonstrated activity against the hepatitis C virus and Dengue virus in vitro . These findings suggest its potential as a novel antiviral agent, although further studies are needed to validate its efficacy.

Neuroprotective Effects

Researchers have explored the neuroprotective properties of this compound. It may play a role in safeguarding neurons from damage caused by oxidative stress, inflammation, or other pathological processes. Investigations into its impact on neurodegenerative diseases could yield valuable insights .

GABAergic Modulation

GABA (gamma-aminobutyric acid) is a neurotransmitter involved in inhibitory signaling within the central nervous system. Some derivatives of 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit GABAergic activity, potentially influencing neuronal excitability and anxiety-related behaviors . Researchers continue to explore its interactions with GABA receptors.

Chemical Biology and Medicinal Chemistry

Given its unique structure, this compound serves as an interesting scaffold for chemical biology and medicinal chemistry studies. Researchers can modify its functional groups to create analogs with specific properties. Such analogs may be useful in drug discovery efforts targeting various diseases .

Synthetic Methodology and Organic Synthesis

The synthesis of 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate involves several steps, making it an attractive target for synthetic chemists. Its challenging synthesis pathway provides opportunities for developing novel synthetic methodologies and exploring new reaction pathways .

Safety and Hazards

The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound should be handled with appropriate safety precautions to avoid eye irritation . It is also classified as a combustible solid .

properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH.H2O/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;;/h1-3,13-14H,4-6H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWSPPVFFIUVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3Cl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate
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6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate
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6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate
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6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate
Reactant of Route 5
6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate
Reactant of Route 6
6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate

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